molecular formula C14H12N2O3S2 B2575867 2-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)acetamide CAS No. 922451-33-0

2-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)acetamide

Cat. No.: B2575867
CAS No.: 922451-33-0
M. Wt: 320.38
InChI Key: ZZXKXJOLUKWKEM-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)acetamide is an organic compound that features a benzylsulfonyl group attached to an acetamide backbone, with a cyanothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)acetamide typically involves multiple steps. One common route includes the reaction of benzylsulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a cyanothiophene derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The cyanothiophene moiety can be reduced to form amine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acetamides, respectively.

Scientific Research Applications

2-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: The compound is explored for its use in materials science, including the development of novel polymers and electronic materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfonyl)-N-(3-cyanophenyl)acetamide
  • 2-(benzylsulfonyl)-N-(3-cyanopyridin-2-yl)acetamide
  • 2-(benzylsulfonyl)-N-(3-cyanofuran-2-yl)acetamide

Uniqueness

2-(benzylsulfonyl)-N-(3-cyanothiophen-2-yl)acetamide is unique due to the presence of the cyanothiophene moiety, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-benzylsulfonyl-N-(3-cyanothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c15-8-12-6-7-20-14(12)16-13(17)10-21(18,19)9-11-4-2-1-3-5-11/h1-7H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXKXJOLUKWKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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